

"Desmethyl-YM-298198 hydrochloride" CAS number and molecular weight

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Compound of Interest

Compound Name:

Desmethyl-YM-298198
hydrochloride

Cat. No.:

B1663097

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In-Depth Technical Guide: Desmethyl-YM-298198 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a chemical analogue of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative, it is utilized in neuroscience research to investigate the physiological and pathological roles of the mGluR1. This receptor is implicated in a variety of neurological and psychiatric disorders, making its antagonists valuable tools for drug discovery and development. This guide provides a comprehensive overview of the technical details of **Desmethyl-YM-298198 hydrochloride**, including its chemical properties, presumed biological activity based on its parent compound, and relevant experimental methodologies.

Chemical and Physical Properties

A summary of the key quantitative data for **Desmethyl-YM-298198 hydrochloride** is presented below for clear and easy reference.



Property	Value	Reference
CAS Number	1177767-57-5	[1]
Molecular Weight	364.9 Da	
Molecular Formula	C17H21CIN4OS	
Purity	>98%	[1]
Solubility	Soluble in DMSO to 50 mM	[1]
Biochemical Name	6-Amino-N-cyclohexyl-3- methylthiazolo[3,2- a]benzimidazole-2- carboxamide hydrochloride	[1]

Biological Activity and Mechanism of Action

Desmethyl-YM-298198 hydrochloride is characterized as a derivative of the selective mGluR1 antagonist, YM-298198.[1] While specific studies on the desmethyl variant are limited, its mechanism of action is inferred from its parent compound. YM-298198 is a high-affinity, non-competitive antagonist of mGluR1, also known as a negative allosteric modulator (NAM). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.

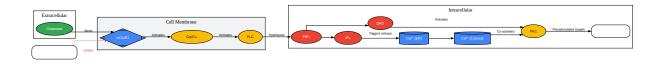
The parent compound, YM-298198, demonstrates high selectivity for mGluR1 with an IC₅₀ of 16 nM and shows no significant activity at other mGluR subtypes. It has been shown to have analgesic effects in animal models of pain.

Core Signaling Pathway

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Upon activation by glutamate, mGluR1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). This signaling cascade modulates a wide range of cellular



processes, including neuronal excitability, synaptic plasticity, and gene expression. As a negative allosteric modulator, **Desmethyl-YM-298198 hydrochloride** is expected to inhibit this pathway by preventing the conformational changes in mGluR1 required for G-protein coupling.



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Caption: mGluR1 Signaling Pathway and Inhibition by Desmethyl-YM-298198 Hydrochloride.

Experimental Protocols

While specific experimental protocols for **Desmethyl-YM-298198 hydrochloride** are not readily available, the methodologies used for its parent compound, YM-298198, provide a strong framework for its application in research.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **Desmethyl-YM-298198 hydrochloride** to the mGluR1 receptor.

- Membrane Preparation:
 - Culture cells expressing recombinant mGluR1 (e.g., HEK293 cells).
 - Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.



- Resuspend the membrane pellet in the assay buffer.
- Binding Reaction:
 - In a 96-well plate, add the cell membrane preparation, a radiolabeled mGluR1 ligand (e.g., [3H]R214127), and varying concentrations of Desmethyl-YM-298198 hydrochloride.
 - For non-specific binding determination, include a high concentration of a known mGluR1 antagonist in separate wells.
 - Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time to allow binding to reach equilibrium.
- Detection and Analysis:
 - Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Analyze the data using non-linear regression to determine the IC₅₀ value of **Desmethyl-YM-298198 hydrochloride**.

In Vivo Analgesic Effect Assessment (Streptozotocininduced Hyperalgesia Model)

This protocol, adapted from studies with YM-298198, can be used to evaluate the in vivo efficacy of **Desmethyl-YM-298198 hydrochloride**.

- Induction of Hyperalgesia:
 - Induce diabetes in mice by a single intraperitoneal injection of streptozotocin.
 - Monitor blood glucose levels to confirm the diabetic state.





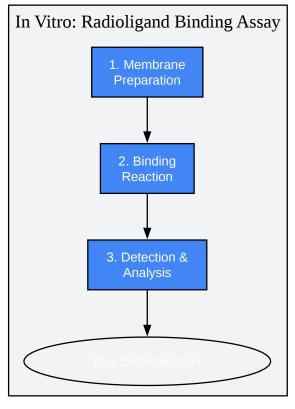


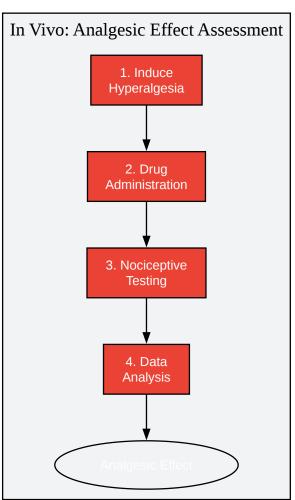
- Allow sufficient time (e.g., 2-4 weeks) for the development of hyperalgesia.
- Drug Administration:
 - Prepare a solution of **Desmethyl-YM-298198 hydrochloride** in an appropriate vehicle.
 - Administer the compound to the hyperalgesic mice via a suitable route (e.g., oral gavage).
- · Nociceptive Testing (Hot Plate Test):
 - At various time points after drug administration, place the mice on a hot plate maintained at a constant temperature (e.g., 55°C).
 - Measure the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
 - A significant increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.

• Data Analysis:

 Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect.







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Caption: General Experimental Workflows for Characterizing **Desmethyl-YM-298198 Hydrochloride**.

Conclusion

Desmethyl-YM-298198 hydrochloride is a valuable research tool for the study of mGluR1. Based on the well-characterized pharmacology of its parent compound, YM-298198, it is expected to act as a potent and selective negative allosteric modulator of mGluR1. The provided information on its chemical properties, presumed mechanism of action, and relevant experimental protocols serves as a comprehensive guide for researchers and scientists in the field of drug development and neuroscience. Further studies are warranted to fully elucidate the specific pharmacological profile of this desmethyl derivative.



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References

- 1. medchemexpress.com [medchemexpress.com]
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